5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline”, also known as Mexamine, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” is C12H17NO2 . The InChI code for this compound is 1S/C12H17NO2/c1-9-4-5-12 (11 (13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyrrolecarboxylates : A study demonstrated the synthesis of alkyl 1-(aryl)-2-pyrrolecarboxylates via the condensation of aniline with methyl tetrahydro-2,5-dimethoxy-2-furancarboxylate, showcasing the use of similar compounds in synthesizing pyrrole derivatives (Kiely & Huang, 1987).
- Diels−Alder Reactions : Research on 5-Amino-2-furancarboxylic acid methyl ester revealed its involvement in Diels−Alder reactions to afford substituted anilines, indicating potential applications in complex organic synthesis (Padwa et al., 1997).
- Coupling Reactions : A study focused on the treatment of dienimides with (trimethylsiloxy)furan, leading to aniline furan-2(5H)-ones, highlighting another chemical application of furan derivatives in forming complex structures (Giroux et al., 2009).
Catalysis and Organic Synthesis
- One-Pot Multi-Component Synthesis : Research demonstrated the use of aniline derivatives in a one-pot synthesis of furan-2(5H)-one derivatives, indicating their role in facilitating efficient chemical synthesis (Doostmohammadi et al., 2013).
- Microwave-Assisted Synthesis : A study highlighted an efficient method for synthesizing substituted furan-2(5H)-ones using microwave irradiation and aniline, demonstrating the use of advanced techniques in chemical synthesis (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Photolysis and Electrophilic Reactions
- Organo-cobaloxime Formation : The reaction of 2-(allyloxy)ethyl halides with cobaloxime(I) produced (tetrahydro-3-furanyl)methylcobaloximes, showing the application in forming organo-metallic compounds through photolysis (Okabe & Tada, 1982).
- Electrophilic Cyclization : Anilides of 5-hexenoic acid reacted with arylsulfenyl chlorides to form electrophilic cyclization products, indicating the potential of aniline derivatives in electrophilic reactions (Vas’kevich et al., 2013).
Corrosion Inhibition and Material Science
- Anticorrosive Properties : Aromatic epoxy monomers, including those derived from aniline, have been studied for their effectiveness as corrosion inhibitors for carbon steel, demonstrating applications in material science and engineering (Dagdag et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGPUWZFLWSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.